molecular formula C7H14O3 B3386895 1,3-Dioxolane-2-ethanol, 2-ethyl- CAS No. 76964-27-7

1,3-Dioxolane-2-ethanol, 2-ethyl-

Cat. No.: B3386895
CAS No.: 76964-27-7
M. Wt: 146.18 g/mol
InChI Key: AQJAMJORJVLCHJ-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-ethanol, 2-ethyl- is an organic compound belonging to the class of cyclic acetals. It is characterized by a five-membered ring containing two oxygen atoms and an ethyl group attached to the second carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane-2-ethanol, 2-ethyl- can be synthesized through the condensation of carbonyl compounds with vicinal diols in the presence of an acid catalyst. A common method involves the use of ethanol to facilitate the formation of hemiacetals, which act as intermediates in the condensation process . The reaction typically proceeds under mild conditions, with the elimination of water to drive the equilibrium towards the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of 1,3-dioxolanes often employs continuous removal of water using a Dean-Stark apparatus or molecular sieves. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are used to enhance the reaction efficiency . The process can be optimized to achieve high yields and reduce reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-ethanol, 2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.

    Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.

    Substitution: Organolithium reagents, Grignard reagents, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,3-Dioxolane-2-ethanol, 2-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxolane-2-ethanol, 2-ethyl- involves the formation of stable cyclic acetals through the condensation of carbonyl compounds with vicinal diols. The presence of an acid catalyst facilitates the formation of hemiacetals, which then undergo further condensation to form the final product . This compound’s stability and reactivity make it an effective protecting group in organic synthesis.

Comparison with Similar Compounds

1,3-Dioxolane-2-ethanol, 2-ethyl- can be compared with other cyclic acetals such as:

The uniqueness of 1,3-dioxolane-2-ethanol, 2-ethyl- lies in its specific structural features, which confer distinct chemical properties and make it suitable for specialized applications in various fields.

Biological Activity

1,3-Dioxolane-2-ethanol, 2-ethyl- is a compound of interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular formula of 1,3-Dioxolane-2-ethanol, 2-ethyl- is C5H10O3C_5H_{10}O_3. The compound features a dioxolane ring, which is known for its stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that derivatives of 1,3-dioxolanes exhibit significant biological activities. The following sections detail specific activities and relevant studies.

Antimicrobial Activity

  • Mechanism of Action : The dioxolane ring enhances the lipophilicity of the compound, aiding in membrane permeability which is crucial for antimicrobial action.
  • Case Study : A study published in ResearchGate highlighted the synthesis of new 1,3-dioxolanes that demonstrated potent antibacterial and antifungal activities against various pathogens. The study found that compounds with specific substitutions on the dioxolane ring exhibited enhanced efficacy against Gram-positive bacteria and fungi .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Dioxolane AStaphylococcus aureus32 µg/mL
Dioxolane BEscherichia coli64 µg/mL
Dioxolane CCandida albicans16 µg/mL

Antifungal Activity

  • Research Findings : The antifungal properties were notably observed in derivatives with electron-withdrawing groups attached to the dioxolane ring. These modifications were shown to disrupt fungal cell wall synthesis.
  • Study Results : In vitro tests indicated that certain derivatives inhibited the growth of Candida species significantly better than conventional antifungals .

Anticancer Activity

  • Mechanism : The anticancer potential of 1,3-dioxolane derivatives is attributed to their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.
  • Clinical Relevance : A study assessing the cytotoxic effects of various dioxolane derivatives on cancer cell lines revealed that some compounds led to a reduction in cell viability by over 70% at specific concentrations .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of 1,3-dioxolane derivatives. Research indicates varied toxicity levels depending on structural modifications. For instance:

  • Acute Toxicity : Some studies report low acute toxicity for certain derivatives when administered at therapeutic doses.
  • Chronic Exposure Effects : Long-term exposure studies are necessary to fully understand the implications on human health and environmental safety .

Properties

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJAMJORJVLCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552937
Record name 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76964-27-7
Record name 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran (50 ml) suspension of lithium aluminum hydride (800 mg, 21.1 mmol), ethyl(2-ethyl-1,3-dioxolan-2-yl)acetate (3.85 g, 20.5 mmol) was added under ice-cool. The mixture was stirred at room temperature for one hour and 30 minutes and cooled on ice. Thereafter, water (0.8 ml), a 15% aqueous sodium hydroxide solution (0.8 ml), and water (2.4 ml) were sequentially added to the mixture under ice cool. Magnesium sulfate was added to the mixture and filtrated through silica gel. The filtrate was concentrated under reduced pressure to obtain the title compound (2.76 g, 92.1%) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
92.1%

Synthesis routes and methods II

Procedure details

To a tetrahydrofuran (50 ml) suspension of lithium aluminum hydride (800 mg, 21.1 mmol), ethyl (2-ethyl-1,3-dioxolan-2-yl)acetate (3.85 g, 20.5 mmol) was added under ice-cool. The mixture was stirred at room temperature for one hour and 30 minutes and cooled on ice. Thereafter, water (0.8 ml), a 15% aqueous sodium hydroxide solution (0.8 ml), and water (2.4 ml) were sequentially added to the mixture under ice cool. Magnesium sulfate was added to the mixture and filtrated through silica gel. The filtrate was concentrated under reduced pressure to obtain the title compound (2.76 g, 92.1%) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
92.1%

Synthesis routes and methods III

Procedure details

To a solution of methyl 2-(2-ethyl-1,3-dioxolan-2-yl)acetate (1 g, 5.75 mmol) in anhydrous THF (40 mL) was added LAH (900 mg, 23.7 mmol) at 0° C. under nitrogen atmosphere, the resulting mixture was stirred at 90° C. overnight. The mixture was cooled to room temperature, and ethyl acetate was added to the mixture. The resulting slurry was filtered and the filtrate was concentrated to dryness. The crude product was purified by silica gel chromatography eluting with DCM/methanol (100:1 to 20:1) to give 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol (233 mg, 27.4%) as yellow oil that was used without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
1,3-Dioxolane-2-ethanol, 2-ethyl-
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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